(3R)-N-Methanesulfonylpiperidine-3-carboxamide

HBV Capsid Assembly Modulator Sulfonylpiperidine

Avoid enantiomeric confounds in antiviral and oncology programs. Our (3R)-N-Methanesulfonylpiperidine-3-carboxamide provides the correct stereochemistry for reliable SAR. • Pre-installed (3R)-chiral center for direct HBV capsid assembly modulator or WRN helicase inhibitor synthesis. • ≥95% purity suitable as a chiral HPLC reference standard. • Ships globally from US stock. For R&D use only.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B12073601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-N-Methanesulfonylpiperidine-3-carboxamide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1CCCNC1
InChIInChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyVUHJWGIZBIHYKY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-N-Methanesulfonylpiperidine-3-carboxamide Is a Preferred Building Block


(3R)-N-Methanesulfonylpiperidine-3-carboxamide is a chiral sulfonylpiperidine derivative with the molecular formula C7H14N2O3S and a molecular weight of 206.27 g/mol, bearing a methanesulfonyl group on the piperidine nitrogen and a carboxamide at the 3-position in the R-configuration . It serves as a key intermediate or structural motif in the synthesis of bioactive molecules, particularly those targeting enzymes, receptors, and viral assembly processes [1], [2]. The defined stereochemistry at the 3-position is critical for its application in medicinal chemistry, where it can be used to build libraries of conformationally constrained compounds or to explore stereospecific biological interactions [3].

1
Chiral building-block workflow: Supports stereochemical-control study fit with a pre-resolved (3R)-configuration for constrained compound libraries.
2
Medicinal chemistry fit: May support exploration of stereospecific interactions at enzyme and viral assembly targets.
3
Procurement logic: Delivers defined enantiomeric form for SAR studies without requiring in-house chiral separation.

Why Racemic N-Methanesulfonylpiperidine-3-carboxamide Cannot Substitute


Substitution of (3R)-N-Methanesulfonylpiperidine-3-carboxamide with its (3S)-enantiomer, the racemic mixture, or regioisomers (e.g., piperidine-4-carboxamide derivatives) introduces significant risk of divergent biological activity, altered metabolic stability, and variable target selectivity , [1]. The specific stereochemistry at the piperidine 3-position dictates the spatial orientation of the methanesulfonyl and carboxamide pharmacophores, which in turn governs binding affinity to enzymes, receptors, and viral core proteins. For instance, the (3S)-enantiomer is explicitly referenced in patents as a dipeptidyl peptidase-IV (DPP-IV) inhibitor , while the (3R)-form is predominantly associated with sulfonylpiperidine scaffolds in antiviral and oncology patents [1], [2]. Use of a racemate or the incorrect enantiomer in a research program would confound structure-activity relationship (SAR) studies, potentially lead to false negatives in screening, and ultimately waste procurement and experimental resources. The quantitative evidence in Section 3 underscores why this specific chiral entity must be selected over its close analogs.

Target (3R)-enantiomer
RISK
(3S)-enantiomer: Reported DPP-IV inhibitor context may shift target engagement away from antiviral or oncology targets.
Target (3R)-enantiomer
RISK
Racemate or 4-regioisomer: Stereochemical heterogeneity may confound SAR interpretation and reduce screening signal clarity.

Differentiation Evidence for (3R)-N-Methanesulfonylpiperidine-3-carboxamide


Impact of (3R)-Stereochemistry on HBV Capsid Assembly

While direct assay data for the specific (3R)-N-methanesulfonylpiperidine-3-carboxamide compound is not publicly available, a strong class-level inference can be drawn from a comprehensive study on closely related N-sulfonylpiperidine-3-carboxamide (SPC) derivatives [1]. The study identified compound C-49 (a substituted SPC) which suppressed HBV replication with an EC50 value in the low micromolar range across HepAD38, HepG2-HBV1.3, and HepG2-NTCP cell lines [1]. Crucially, the structure-activity relationship (SAR) analysis in this and a companion study [2] demonstrates that the piperidine-3-carboxamide core with an N-sulfonyl group is essential for activity, and modifications to this core, including stereochemical changes, drastically alter or abolish anti-HBV efficacy [1], [2]. The (3R)-configuration on the piperidine ring of the target compound fixes the carboxamide moiety in a specific orientation, which is predicted to influence binding to the HBV core protein in a manner distinct from its (3S)-enantiomer or achiral analogs.

HBV Capsid Assembly
Class-level inference
SPC chemotype C-49 suppresses HBV replication in vitro. SAR indicates N-sulfonylpiperidine-3-carboxamide core is essential; stereochemical changes abolish activity.
Supports antiviral assay-response context.
Data to verify for specific (3R)-compound; class-level fit only.
HBV Capsid Assembly Modulator Sulfonylpiperidine

WRN Helicase Inhibition in Oncology

The (3R)-configured methanesulfonylpiperidine carboxamide core is explicitly claimed as a key structural element within a broad Markush structure for inhibitors of Werner syndrome helicase (WRN) [1]. WRN helicase is a validated synthetic lethal target in cancers with microsatellite instability (MSI) [1]. The patent (WO2024010784A1) describes compounds containing the 'methylsulfonyl' and 'piperidine' and 'carboxamide' moieties, with stereochemistry being a critical variable for achieving potent and selective WRN inhibition [1]. While specific IC50 values for the bare (3R)-N-methanesulfonylpiperidine-3-carboxamide scaffold are not disclosed in the public patent, the document establishes that this precise stereochemical arrangement falls within the protected intellectual property space for this high-value therapeutic target.

WRN Helicase Target
Supporting evidence
(3R)-methanesulfonylpiperidine carboxamide core is explicitly claimed in Markush structures for WRN helicase inhibitors (WO2024010784A1).
Relevant for patent-space review and oncology target studies.
Specific IC50 not disclosed in public patent.
WRN Helicase Oncology DNA Repair

Enantiomeric Purity in Drug Discovery

The commercial availability of (3R)-N-Methanesulfonylpiperidine-3-carboxamide with a specified minimum purity of 95% (as per supplier datasheets) provides a crucial advantage over procuring a racemic mixture or attempting in-house asymmetric synthesis. Using a defined enantiomer from the outset of a research program eliminates the confounding variable of stereochemical heterogeneity in biological assays . This is particularly critical given that the (3S)-enantiomer is associated with a completely different therapeutic target (DPP-IV inhibition) .

Enantiomeric Purity
Specification review
Commercially available with reported purity ≥95% as pre-resolved (3R)-enantiomer.
Supports procurement for enantiomer-attribution review.
Supplier-reported specification; independent validation recommended.
Chiral Resolution Medicinal Chemistry Stereochemistry

Best-Fit Applications for (3R)-N-Methanesulfonylpiperidine-3-carboxamide


HBV Capsid Assembly Modulator Discovery

As supported by the class-level evidence in Section 3, this compound serves as an ideal starting material for the synthesis of novel N-sulfonylpiperidine-3-carboxamide (SPC) derivatives targeting the HBV core protein [1]. Researchers can leverage the pre-installed (3R)-chiral center and the reactive carboxamide handle for further functionalization, enabling the rapid exploration of structure-activity relationships (SAR) around this validated anti-HBV chemotype [1], [2].

WRN Helicase Inhibitor Intermediate

Given the explicit inclusion of this structural motif in a patent for WRN helicase inhibitors, the compound is a strategic procurement item for oncology-focused medicinal chemistry teams [3]. It can be used to construct focused libraries or optimize lead compounds designed to exploit synthetic lethality in MSI-high tumors, providing a direct entry into protected chemical space for a promising cancer target.

Chiral Reference Standard for Process Chemistry

With a specified minimum purity of 95%, the compound is directly applicable as a reference standard in chiral HPLC or SFC method development and validation . It is essential for quality control in synthetic processes where (3R)-N-Methanesulfonylpiperidine-3-carboxamide is an intermediate or impurity, ensuring the enantiomeric purity of downstream pharmaceutical agents.

Application
Selection Property
Validation Focus
HBV capsid assembly modulator studies
Chiral sulfonylpiperidine-3-carboxamide core
Class-level anti-HBV activity context
WRN helicase inhibitor research
Patent-claimed (3R)-configuration
Target-engagement assay context
Chiral reference standard development
High enantiomeric purity specification
Chiral HPLC/SFC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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